
氧氟沙星
描述
Synthesis Analysis
Sparfloxacin, a compound closely related to fluoroquinolones, is synthesized through a multi-step process beginning with 2,3,4,5 tetrafluorobenzoic acid. This process involves nitronation, acyl chlorination, condensation with diethyl malonate, partial hydrolysis and decarboxylation, condensation with triethyl orthoformate, cyclopropylamine displacement, cyclization, reduction, hydrolysis, and then condensation with 2,6 dimethylpiperazine, yielding an overall process yield of about 28% (Jian, 2001).
Molecular Structure Analysis
The molecular structure of Sparfloxacin, similar to what would be expected for Oxonorfloxacin, involves a complex arrangement of cyclopropyl, piperazinyl, and fluoro groups attached to a quinolone core. This arrangement is crucial for its antimicrobial activity. The structure has been studied using techniques like 19F NMR and single crystal X-ray diffraction, revealing specific atomic arrangements and bonding patterns (Munigela et al., 2009).
Chemical Reactions and Properties
The chemical reactivity and properties of fluoroquinolones involve interactions with bacterial enzymes DNA gyrase and topoisomerase IV, inhibiting bacterial DNA synthesis. Specific reactions, such as the formation of metal complexes, have been observed to impact the biological activity of these compounds, indicating a rich chemistry that could extend to Oxonorfloxacin (Efthimiadou et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, directly influence the drug's bioavailability and efficacy. For Sparfloxacin, detailed investigations into its crystal structure have provided insights into its solubility and stability, which are critical for developing effective formulations (Prasad et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity towards light and pH sensitivity, are vital for understanding the stability and shelf life of fluoroquinolones. For instance, Sparfloxacin undergoes photodegradation, leading to the formation of products such as 8-desfluorosparfloxacin. Such studies are essential for determining the storage conditions and handling of these drugs to preserve their efficacy (Engler et al., 1998).
科学研究应用
诺氟沙星的检测
氧氟沙星可用于检测诺氟沙星,诺氟沙星是一种氟喹诺酮类广谱抗菌药物 . 纳米材料作为模拟酶的使用为在活体系统中实施生物分子检测提供了一种很有前景的方法 . 由于表面电荷控制的电子转移调制,加入诺氟沙星使纳米酶的催化效率提高了 10 倍 . 比色传感系统对诺氟沙星表现出高选择性 .
光催化降解
氧氟沙星可用于光催化降解水中的诺氟沙星抗生素 . 当 g-C3N4 与 ZnxCd(1-x)S 的剂量比为 1:1 时,g-C3N4/ZnxCd(1-x)S 复合材料的光解诺氟沙星最佳降解率为 89.8% . 实验旨在研究 pH 对催化剂的影响,以获得 7±0.3 范围内最佳的 NORF 降解环境 pH .
环境影响
环境中抗菌剂(包括 NOR)的存在会导致生物体内抗菌素耐药性的发展 . 因此,有必要考虑抗菌剂的毒性和耐药性。 临床治疗中监测 NOR 对人体健康和药物质量控制至关重要 .
药物监测
该方案用于测量胶囊中诺氟沙星的实际应用已经实现 <svg class="icon" height="16" p-id="1735" t="17092647886
属性
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4/c1-2-19-7-10(16(23)24)15(22)9-5-11(17)13(6-12(9)19)20-4-3-18-14(21)8-20/h5-7H,2-4,8H2,1H3,(H,18,21)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOFPHGTOUDKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNC(=O)C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224816 | |
| Record name | Oxonorfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74011-42-0 | |
| Record name | Oxonorfloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74011-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxonorfloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074011420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxonorfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



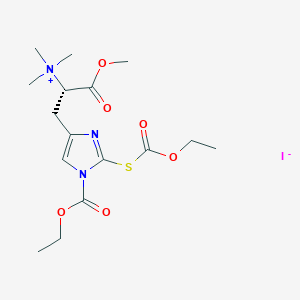
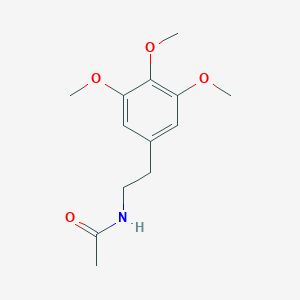


![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)
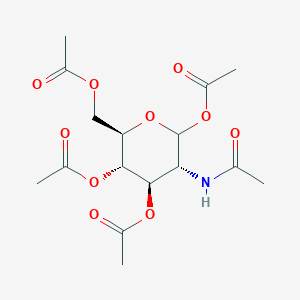

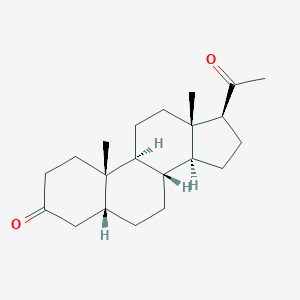
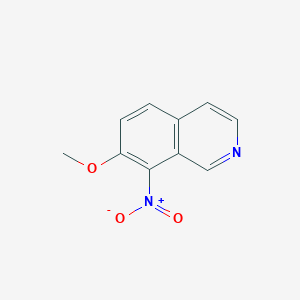
![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)
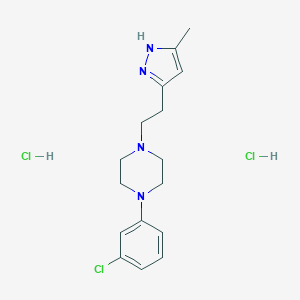
![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)